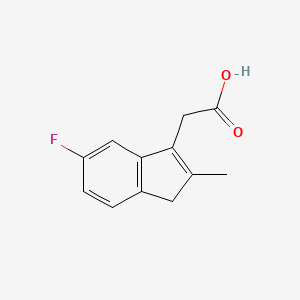

(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-fluoro-2-methyl-3H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDPPRDVFIJASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185848 | |

| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32004-66-3 | |

| Record name | 5-Fluoro-2-methylindene-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32004-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-METHYL-1H-INDENE-3-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZD5DN5H64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core synthesis pathway for (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the production of various pharmaceuticals, notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Sulindac. This document details the chemical transformations, experimental protocols, and quantitative data associated with a primary synthetic route.

Primary Synthesis Pathway

The most common and well-documented synthesis of this compound commences with readily available starting materials and proceeds through a series of classical organic reactions. The overall pathway involves the formation of a substituted propionic acid, followed by an intramolecular Friedel-Crafts acylation to construct the indanone core, and finally, a condensation and hydrolysis to yield the target acetic acid derivative.

Quantitative Data

The following table summarizes the key quantitative data for the primary synthesis pathway. Please note that yields are based on reported examples in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Malonic Ester Synthesis | p-Fluorobenzyl chloride, Diethyl methylmalonate | Sodium Ethoxide | Diethyl 2-(4-fluorobenzyl)-2-methylmalonate | 282.31 | 85-95 |

| 2 | Hydrolysis | Diethyl 2-(4-fluorobenzyl)-2-methylmalonate | Potassium Hydroxide | 2-(4-Fluorobenzyl)-2-methylmalonic acid | 226.20 | 90-98 |

| 3 | Decarboxylation | 2-(4-Fluorobenzyl)-2-methylmalonic acid | Heat | 3-(4-Fluorophenyl)-2-methylpropionic acid | 182.19 | 80-90 |

| 4 | Acid Chloride Formation | 3-(4-Fluorophenyl)-2-methylpropionic acid | Thionyl Chloride | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | 200.64 | 90-98 |

| 5 | Intramolecular Friedel-Crafts Acylation | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | Aluminum Chloride | 6-Fluoro-2-methylindanone | 164.18 | 70-85 |

| 6 | Knoevenagel-Doebner Condensation & Hydrolysis | 6-Fluoro-2-methylindanone, Cyanoacetic acid | Piperidine, Pyridine | This compound | 206.21 | 75-85 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Diethyl 2-(4-fluorobenzyl)-2-methylmalonate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal (1.1 molar equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Malonate: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate (1.0 molar equivalent) dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Addition of Benzyl Chloride: After the addition of the malonate is complete, add p-fluorobenzyl chloride (1.0 molar equivalent) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield diethyl 2-(4-fluorobenzyl)-2-methylmalonate as a colorless oil.

Step 2 & 3: Synthesis of 3-(4-Fluorophenyl)-2-methylpropionic acid (via Hydrolysis and Decarboxylation)

-

Hydrolysis: In a round-bottom flask, dissolve diethyl 2-(4-fluorobenzyl)-2-methylmalonate (1.0 molar equivalent) in a mixture of ethanol and an aqueous solution of potassium hydroxide (2.5 molar equivalents).

-

Reaction: Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification & Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of ~1-2. The diacid will precipitate. Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation, which is evident by the cessation of carbon dioxide evolution.

-

Work-up: Cool the reaction mixture to room temperature, which should cause the product to crystallize. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-fluorophenyl)-2-methylpropionic acid.

Step 4 & 5: Synthesis of 6-Fluoro-2-methylindanone (via Friedel-Crafts Acylation)

-

Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, carefully add thionyl chloride (1.2 molar equivalents) to 3-(4-fluorophenyl)-2-methylpropionic acid (1.0 molar equivalent).

-

Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride is used directly in the next step.

-

Friedel-Crafts Acylation: In a separate three-necked flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.2 molar equivalents) in a suitable solvent such as dichloromethane or carbon disulfide. Cool the suspension in an ice bath.

-

Addition of Acid Chloride: Add the crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride dropwise to the cooled suspension of aluminum chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 6-fluoro-2-methylindanone.

Step 6: Synthesis of this compound (via Knoevenagel-Doebner Condensation & Hydrolysis)

-

Reaction Setup: In a round-bottom flask, dissolve 6-fluoro-2-methylindanone (1.0 molar equivalent) and cyanoacetic acid (1.2 molar equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the condensation can be monitored by TLC.

-

Hydrolysis: After the condensation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture and continue to reflux for an additional 4-6 hours to hydrolyze the intermediate nitrile.

-

Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice. Acidify the mixture with concentrated hydrochloric acid to a pH of ~2-3. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Physicochemical Properties of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid is a fluorinated arylacetic acid derivative. It is primarily recognized as a process-related impurity and potential degradant of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID).[1] The presence and characterization of such impurities are of significant interest in the pharmaceutical industry to ensure the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and contextual diagrams.

Chemical Identity

This section details the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid |

| CAS Number | 32004-66-3 |

| Molecular Formula | C₁₂H₁₁FO₂[2][3][4][5] |

| Molecular Weight | 206.21 g/mol [2][3][5][6] |

| Canonical SMILES | CC1=C(CC(=O)O)C2=C(C1)C=C(C=C2)F |

| InChI Key | QDDPPRDVFIJASZ-UHFFFAOYSA-N |

| Synonyms | 5-Fluoro-2-methyl-1H-indene-3-acetic acid; 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetic acid[2][3] |

Physicochemical Properties

The following tables summarize the available quantitative data for the physicochemical properties of this compound. It is important to note that many of these values are predicted and not experimentally determined.

Table 3.1: General Physicochemical Data

| Property | Value | Source |

| Appearance | Solid, powder, or liquid[2][6] | Commercial Suppliers |

| Purity | ≥98%[1][4] | Commercial Suppliers |

| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg (Predicted)[1][2] | Echemi, BOC Sciences |

| Density | 1.3 ± 0.1 g/cm³ (Predicted)[1][2] | Echemi, BOC Sciences |

| Flash Point | 162.1 ± 27.9 °C (Predicted)[2] | Echemi |

| Refractive Index | 1.567 (Predicted)[2] | Echemi |

Table 3.2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| pKa | 4.30 ± 0.10 (Predicted) | LookChem |

| logP (XLogP3) | 3.07 (Predicted)[2] | Echemi |

Synthesis and Context as a Pharmaceutical Impurity

This compound is a known impurity in the synthesis of the NSAID Sulindac. The synthesis of Sulindac is a multi-step process, and this compound can arise as a process-related impurity or a degradation product.

General Synthetic Pathway

Caption: A plausible synthetic pathway for this compound.

Context as an Impurity in Sulindac

Sulindac is a prodrug that is metabolized in the body to its active sulfide metabolite, which is responsible for its anti-inflammatory effects. It can also be oxidized to an inactive sulfone metabolite. The presence of impurities such as this compound is carefully monitored during the manufacturing process to ensure the final drug product's quality and safety.

Caption: Metabolic pathway of Sulindac and the origin of the impurity.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely published. However, standard methodologies for analogous arylacetic acids can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the sample is recorded.

Caption: Workflow for experimental melting point determination.

Determination of Solubility

The solubility in various solvents (e.g., water, ethanol, acetone) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture for poorly soluble compounds) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by HPLC analysis. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined by HPLC. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a relevant compound in the context of pharmaceutical manufacturing, specifically as an impurity of Sulindac. While a complete, experimentally verified set of physicochemical data is not publicly available, this guide provides a summary of the known and predicted properties. For drug development professionals, understanding the characteristics of such impurities is crucial for process optimization, quality control, and ensuring the safety and efficacy of the final pharmaceutical product. Further experimental investigation is warranted to definitively establish the key physicochemical parameters of this compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Reliable assessment of logP of compounds of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulindac - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. homework.study.com [homework.study.com]

An In-depth Technical Guide to (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid (CAS Number: 32004-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, with the CAS number 32004-66-3, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. It is primarily known as a key intermediate and a registered impurity in the synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1] Structurally, it features an indene core, a fused bicyclic hydrocarbon consisting of a benzene ring and a cyclopentene ring. The presence of a fluorine atom and a methyl group, along with the acetic acid side chain, contributes to its specific chemical properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its potential biological activities with a focus on cyclooxygenase (COX) inhibition, and experimental methodologies for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁FO₂ | [2] |

| Molecular Weight | 206.21 g/mol | [2] |

| CAS Number | 32004-66-3 | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 344.5 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| InChI Key | QDDPPRDVFIJASZ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(CC(=O)O)C2=C(C1)C=C(F)C=C2 | [3] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process. The following is a detailed experimental protocol adapted from related syntheses of indene derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation to form Diethyl 2-(4-fluorobenzyl)-2-methylmalonate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl methylmalonate dropwise with stirring.

-

After the addition is complete, add 4-fluorobenzyl chloride dropwise.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, pour the mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-fluorobenzyl)-2-methylmalonate.

Step 2: Hydrolysis to 2-(4-fluorobenzyl)-2-methylmalonic acid

-

Dissolve the crude product from Step 1 in an ethanolic solution of potassium hydroxide.

-

Reflux the mixture for 3-4 hours.

-

Remove the ethanol by distillation.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.

Step 3: Decarboxylation to 3-(4-fluorophenyl)-2-methylpropanoic acid

-

Heat the 2-(4-fluorobenzyl)-2-methylmalonic acid from Step 2 at 160-180 °C until the evolution of carbon dioxide ceases.

-

The resulting oil is distilled under reduced pressure to give 3-(4-fluorophenyl)-2-methylpropanoic acid.

Step 4: Intramolecular Friedel-Crafts Acylation to 5-fluoro-2-methyl-1-indanone

-

To a stirred solution of the propanoic acid from Step 3 in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at room temperature.

-

Stir the mixture for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.

-

Add a Lewis acid catalyst, such as aluminum chloride, portion-wise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to afford 5-fluoro-2-methyl-1-indanone.

Step 5: Stobbe Condensation and Hydrolysis to this compound

-

To a solution of 5-fluoro-2-methyl-1-indanone from Step 4 and diethyl succinate in anhydrous tert-butanol, add potassium tert-butoxide.

-

Stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice water and acidify with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to give the crude half-ester.

-

Reflux the crude half-ester with a mixture of acetic acid and hydrochloric acid for 4-6 hours to effect both hydrolysis and decarboxylation.

-

Cool the reaction mixture and pour it into ice water.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

Cyclooxygenase (COX) Inhibition

As a close structural analog and impurity of the NSAID Sulindac, the primary anticipated biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

While specific quantitative data for the inhibition of COX-1 and COX-2 by this compound are not available in the current literature, the biological activity of Sulindac's active metabolite, Sulindac sulfide, provides valuable context. Sulindac itself is a prodrug that is metabolized in vivo to its active sulfide form. Sulindac sulfide is a non-selective inhibitor of both COX-1 and COX-2.[6]

Quantitative Data for Related Compounds

| Compound | Target | IC₅₀/Kᵢ | Reference(s) |

| Sulindac sulfide | COX-1 | Kᵢ = 1.02 µM | |

| COX-2 | Kᵢ = 10.43 µM | ||

| Sulindac | COX-2 | IC₅₀ = 0.79 µM | [5] |

| COX-1 | IC₅₀ > 1000 µM | [5] |

Given the structural similarities, it is highly probable that this compound also functions as a COX inhibitor. The carboxylic acid moiety is known to be a critical feature for the binding of many NSAIDs within the active site of COX enzymes.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by the target compound.

Other Potential Biological Activities

Some literature suggests that the precursor, this compound, may possess fungicide and herbicide activities.[5] However, there is currently no publicly available quantitative data or detailed studies to substantiate these claims. Further research would be necessary to explore and validate these potential non-medical applications.

Experimental Protocols for Biological Assays

To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2, a well-established in vitro enzyme inhibition assay can be employed. The following is a representative protocol.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Materials:

-

This compound

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add a specific volume of the test compound dilutions to the respective wells. Include wells for a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (solvent vehicle).

-

Pre-incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric probe (TMPD), which is oxidized during the peroxidase activity of COX, resulting in a color change.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for a set duration.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound in the public domain. However, based on its structural similarity to Sulindac, some predictions about its metabolic fate can be made. It is likely to be absorbed orally and undergo Phase I and Phase II metabolism in the liver. Potential metabolic pathways could include hydroxylation of the aromatic ring or the methyl group, and glucuronidation of the carboxylic acid moiety. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a compound of significant interest due to its role as a key impurity of the widely used NSAID, Sulindac. While its chemical and physical properties are reasonably well-documented and a plausible synthetic route can be established, there is a notable lack of quantitative data regarding its biological activity. Based on its structure, it is strongly hypothesized to be a cyclooxygenase inhibitor. This technical guide has provided a framework for its synthesis and biological evaluation. Future research should focus on determining its specific IC₅₀ values for COX-1 and COX-2, elucidating its full pharmacological and toxicological profile, and exploring its potential, if any, as a therapeutic agent or a pharmacological tool in its own right. The reported but unverified fungicide and herbicide activities also present an avenue for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure of the possible sulindac impurity 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulindac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (5-fluoro-2-methyl-1H-inden-3-yl)acetic Acid (Sulindac): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) with a well-established history in the management of inflammatory conditions. Beyond its anti-inflammatory properties, Sulindac has garnered significant interest for its potent anti-cancer activities, particularly in the context of colorectal cancer. This technical guide provides a comprehensive overview of the biological activities of Sulindac, focusing on its mechanism of action, pharmacokinetics, and its effects on key signaling pathways implicated in inflammation and carcinogenesis. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction

Sulindac is a prodrug that belongs to the arylalkanoic acid class of NSAIDs.[1] It is administered orally and is metabolically converted in the body to its active form, sulindac sulfide.[2] The primary mechanism of action for its anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] However, emerging evidence has revealed that Sulindac and its metabolites possess biological activities that extend beyond COX inhibition, including the modulation of signaling pathways crucial to cancer development and progression.[3] This guide will delve into the multifaceted biological profile of Sulindac, providing a technical resource for the scientific community.

Pharmacokinetics

Sulindac undergoes extensive metabolism, leading to the formation of its active sulfide metabolite and an inactive sulfone metabolite. The pharmacokinetic parameters of Sulindac and its major metabolites are summarized in the table below.

| Parameter | Sulindac (Prodrug) | Sulindac Sulfide (Active) | Sulindac Sulfone (Inactive) |

| Half-life (t½) | 1.7 - 4.2 hours[4] | 15.3 - 16.1 hours[4] | 16.6 - 19.6 hours[4] |

| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours[5] | ~3.12 hours[5] | ~2.92 hours[5] |

| Protein Binding | High | High | High |

Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism underlying the anti-inflammatory effects of Sulindac is the inhibition of COX-1 and COX-2 enzymes by its active metabolite, sulindac sulfide. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data: COX Inhibition

| Compound | Target | IC50 / Ki |

| Sulindac Sulfide | COX-1 | IC50: 1.2 µM[6], 3 µM[7]; Ki: 1.02 µM |

| Sulindac Sulfide | COX-2 | IC50: 9.0 µM[6], 3.9 µM[7]; Ki: 10.43 µM |

Anti-Cancer Activity

Sulindac has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers, most notably colorectal cancer. Its anti-neoplastic effects are attributed to both COX-dependent and COX-independent mechanisms.

Inhibition of Cancer Cell Growth

Sulindac sulfide has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC50 of Sulindac Sulfide |

| HCT116 | Colon Cancer | ~75-83 µM[8] |

| HT29 | Colon Cancer | ~73.3-85.2 µM[9] |

| SW480 | Colon Cancer | ~73.3-85.2 µM[9] |

| Caco-2 | Colon Cancer | ~75-83 µM[8] |

| MDA-MB-231 | Breast Cancer | Not specified |

| ZR-75-1 | Breast Cancer | Not specified |

Signaling Pathways Modulated by Sulindac

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Sulindac and its metabolites have been shown to inhibit this pathway. One proposed mechanism is through the binding of Sulindac to the PDZ domain of the Dishevelled (Dvl) protein, a key component of the Wnt signaling cascade.[10] This interaction prevents the downstream accumulation of β-catenin in the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, such as c-myc and cyclin D1.[11][12]

Sulindac sulfide has been identified as an inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase 5 (PDE5).[2] Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG).[2] Activated PKG can then phosphorylate downstream targets, leading to the suppression of pro-survival pathways and the induction of apoptosis. This pathway is also linked to the inhibition of the Wnt/β-catenin pathway, as PKG activation can lead to the transcriptional suppression of β-catenin.[13]

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Sulindac sulfide against COX-1 and COX-2.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid, and Sulindac sulfide in an appropriate reaction buffer (e.g., Tris-HCl).

-

Pre-incubation: In a microplate, pre-incubate the COX enzyme with various concentrations of Sulindac sulfide for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Sulindac sulfide and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with Sulindac sulfide to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[15]

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[16]

-

Detection: If using a hapten-labeled dUTP, detect the incorporated label using a fluorescently-conjugated antibody or streptavidin.[16]

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye such as DAPI. Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit a fluorescent signal in their nuclei.

Conclusion

This compound (Sulindac) is a potent NSAID with a complex biological profile. Its primary anti-inflammatory activity is mediated through the inhibition of COX enzymes by its active sulfide metabolite. Furthermore, Sulindac and its metabolites exhibit significant anti-cancer properties by modulating key signaling pathways such as the Wnt/β-catenin and cGMP/PKG pathways, often in a COX-independent manner. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology, oncology, and drug development, facilitating further investigation into the therapeutic potential of this multifaceted compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of graded oral doses of sulindac in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulindac Inhibits Canonical Wnt Signaling by Blocking the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulindac suppresses β-catenin expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulindac targets nuclear β-catenin accumulation and Wnt signalling in adenomas of patients with familial adenomatous polyposis and in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. sileks.com [sileks.com]

Spectroscopic Profile of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information generated from validated computational models. These predictions offer valuable insights for the characterization and analysis of this compound in a research and drug development context. The guide also includes detailed experimental protocols for obtaining this data empirically.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been generated using a combination of computational algorithms and spectral databases.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~7.2 - 7.0 | Multiplet | 2H | Aromatic CH |

| ~6.9 - 6.7 | Multiplet | 1H | Aromatic CH |

| ~3.6 | Singlet | 2H | -CH₂-COOH |

| ~3.3 | Singlet | 2H | Indene -CH₂- |

| ~2.2 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172 | Quaternary | -COOH |

| ~162 (d, J ≈ 245 Hz) | Quaternary | C-F |

| ~145 | Quaternary | Indene C |

| ~140 | Quaternary | Indene C |

| ~135 | Quaternary | Indene C |

| ~125 (d, J ≈ 8 Hz) | Tertiary | Aromatic CH |

| ~115 (d, J ≈ 8 Hz) | Tertiary | Aromatic CH |

| ~110 (d, J ≈ 24 Hz) | Tertiary | Aromatic CH |

| ~35 | Methylene | Indene -CH₂- |

| ~30 | Methylene | -CH₂-COOH |

| ~15 | Methyl | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1200 | Strong | C-F stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206.07 | 40 | [M]⁺ (Molecular Ion) |

| 161.07 | 100 | [M - COOH]⁺ |

| 147.08 | 80 | [M - CH₂COOH]⁺ |

| 133.05 | 60 | [C₉H₆F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 13 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans for adequate signal-to-noise (typically 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Background Spectrum: Obtain a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer's sample holder.

-

Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while a softer ionization method like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. The predicted data and detailed protocols facilitate the design of experiments and the interpretation of results, ultimately aiding in the advancement of scientific discovery and drug development.

References

Technical Guide: 1H NMR Spectroscopic Analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H NMR spectrum of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted proton NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure, established chemical shift ranges for similar functional groups, and data from related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 (CH2) | ~3.3 | Singlet | 2H | N/A |

| H-4, H-6, H-7 (Ar-H) | 6.8 - 7.3 | Multiplet | 3H | JH-F and JH-H couplings |

| CH2 (acetic acid) | ~3.6 | Singlet | 2H | N/A |

| CH3 | ~2.1 | Singlet | 3H | N/A |

| COOH | >10 | Broad Singlet | 1H | N/A |

Experimental Protocol for 1H NMR Spectroscopy

This section details the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent may affect the chemical shift of the acidic proton. DMSO-d6 is often suitable for carboxylic acids, as it allows for the observation of the exchangeable proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Nucleus: 1H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration. More scans may be required for dilute samples.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton and proton-fluorine coupling networks.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound using its 1H NMR spectrum.

An In-depth Technical Guide to the Mass Spectrometry Analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds and a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac.[] This document outlines a theoretical fragmentation pathway, presents expected quantitative data, and provides comprehensive experimental protocols for its analysis.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁FO₂[2] |

| Molecular Weight | 206.21 g/mol [2] |

| CAS Number | 32004-66-3[2] |

| Appearance | Solid[] |

| IUPAC Name | 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid[2] |

Theoretical Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily initiated by the loss of the carboxylic acid group and subsequent rearrangements of the indene core.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed EI fragmentation pathway for this compound.

Predicted Mass Spectral Data

The following table summarizes the expected major ions and their relative abundances in the mass spectrum of this compound.

| m/z | Proposed Fragment | Relative Abundance |

| 206 | [M]⁺ (Molecular Ion) | Moderate |

| 161 | [M - COOH]⁺ | High |

| 146 | [M - COOH - CH₃]⁺ | Moderate |

| 133 | [C₁₀H₈F]⁺ | Moderate |

| 45 | [COOH]⁺ | High |

Experimental Protocols

A generalized experimental workflow for the analysis is presented below.

Caption: General workflow for GC-MS analysis.

Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/s.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a less volatile or thermally labile compound, LC-MS is a suitable alternative.

-

Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 70 V.

-

Mass Range: m/z 50-500.

Data Analysis and Interpretation

The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can be compared with the theoretical pathway and spectral libraries for confirmation. In the absence of a reference spectrum, the interpretation relies on the fundamental principles of mass spectral fragmentation of carboxylic acids and aromatic compounds.[3][4] The loss of a carboxyl group (45 Da) is a common fragmentation for carboxylic acids.[3] Subsequent fragmentation of the indene ring structure will yield further characteristic ions.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific instrumentation and analytical requirements of their studies.

References

Is (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid a metabolite of Sulindac?

Answering the core question: Is (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid a metabolite of Sulindac?

Based on a comprehensive review of the available scientific literature, This compound is not considered a primary metabolite of Sulindac . The principal metabolic pathway of Sulindac involves the reduction and oxidation of its sulfoxide group, leading to the formation of sulindac sulfide and sulindac sulfone, respectively. The compound , this compound, represents the core indene acetic acid structure of Sulindac, lacking the 4-(methylsulfinyl)benzylidene moiety. While not a product of the primary metabolic transformations, it is plausible that this compound could arise as a minor metabolite or a degradation product resulting from the cleavage of the double bond linking the indene and benzylidene rings. A closely related compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, has been identified as a potential critical degradation impurity of Sulindac, which lends support to the hypothesis of the cleavage of the benzylidene group under certain conditions.

This technical guide provides a detailed overview of the established metabolic pathways of Sulindac, quantitative data on its major metabolites, and the experimental protocols employed for their analysis.

The Primary Metabolic Pathway of Sulindac

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as an inactive prodrug.[1] Its therapeutic activity is dependent on its metabolic conversion to the active form. The biotransformation of Sulindac primarily occurs in the liver and involves two key reversible and irreversible reactions centered on the sulfoxide group.[2]

-

Reduction to Sulindac Sulfide: The clinically active metabolite, sulindac sulfide, is formed through the reversible reduction of the sulfoxide group of Sulindac.[2] This reduction is catalyzed by various enzymes, including methionine sulfoxide reductases found in the liver and gut microflora.[3] Sulindac sulfide is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[3]

-

Oxidation to Sulindac Sulfone: Sulindac can also undergo irreversible oxidation to form sulindac sulfone.[2] This metabolite is pharmacologically inactive in terms of COX inhibition but has been investigated for its potential anti-cancer properties.[3]

The reversible nature of the reduction to sulindac sulfide and the subsequent enterohepatic circulation of the metabolites contribute to the prolonged half-life of the active compound.[4]

Metabolic Pathway of Sulindac

References

Potential Pharmacological Effects of Sulindac Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades. It is a prodrug that is metabolized in the body to its active sulfide metabolite, which is responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Another major metabolite is the inactive sulfone. Beyond its intended anti-inflammatory use, Sulindac and its metabolites have garnered significant interest for their potential anti-cancer properties.[2][3] The term "impurities" in the context of Sulindac can encompass both its primary metabolites and process-related impurities arising during manufacturing. This technical guide provides an in-depth overview of the known and potential pharmacological effects of these Sulindac-related compounds, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacological Effects of Sulindac Metabolites

The principal "impurities" of Sulindac in a biological context are its metabolites, Sulindac sulfide and Sulindac sulfone. Their pharmacological activities are distinct and have been the subject of extensive research.

Sulindac Sulfide: The Active Anti-inflammatory and Anti-cancer Agent

Sulindac sulfide is the primary active metabolite of Sulindac.[1] Its main mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[4] Beyond its anti-inflammatory effects, Sulindac sulfide has demonstrated potent anti-cancer activities, including the inhibition of cancer cell growth and induction of apoptosis.[3][5]

Sulindac Sulfone: A Metabolite with COX-Independent Anti-cancer Activity

Sulindac sulfone is another major metabolite, formed by the irreversible oxidation of Sulindac.[1] Unlike Sulindac sulfide, the sulfone metabolite is a weak inhibitor of COX enzymes.[6] However, it has been shown to possess anti-neoplastic properties, suggesting a mechanism of action independent of prostaglandin synthesis inhibition.[3][5] Its anti-cancer effects are primarily attributed to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[5]

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy of Sulindac and its primary metabolites against various cancer cell lines and their inhibitory activity on COX enzymes.

Table 1: In Vitro Anti-cancer Activity of Sulindac and its Metabolites (IC50 values)

| Compound | Cancer Type | Cell Line | IC50 (µM) |

| Sulindac | Ovarian Cancer | OV433 | 90.5 ± 2.4 |

| OVCAR5 | 76.9 ± 1.7 | ||

| MES | 80.2 ± 1.3 | ||

| OVCAR3 | 52.7 ± 3.7 | ||

| Sulindac Sulfide | Colon Cancer | HT-29 | 34 |

| SW480 | ~73-85 | ||

| HCT116 | ~73-85 | ||

| Breast Cancer | Various | 58.8 - 83.7 | |

| Sulindac Sulfone | Colon Cancer | HT-29 | 89 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data compiled from multiple sources.

Table 2: COX-1 and COX-2 Inhibitory Activity (IC50 values)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Sulindac Sulfide | 1.2 - 2 | 6 - 9 |

| Sulindac Sulfone | >100 | >100 |

Data compiled from multiple sources.

Manufacturing and Degradation Impurities

Process-related impurities and degradation products of Sulindac are also of interest due to their potential to elicit pharmacological or toxicological effects. Common impurities identified include Sulindac EP Impurity A, B, C, and D.[7][8] However, there is a significant lack of publicly available data on the specific pharmacological activities of these manufacturing-related impurities. One study identified 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile as a process-related impurity and determined its crystal structure.[9] Photodegradation of Sulindac can also lead to the formation of novel byproducts, primarily through the oxidative cleavage of the exocyclic double bond.[1] Further research is needed to fully characterize the pharmacological profiles of these compounds.

Key Signaling Pathways

The anti-cancer effects of Sulindac and its metabolites are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

Both Sulindac sulfide and sulfone are potent inducers of apoptosis in cancer cells.[5] This process is often independent of p53 but can be inhibited by the anti-apoptotic protein Bcl-2.[10] The induction of apoptosis is a key mechanism behind their anti-neoplastic activity.

Cell Cycle Arrest

Sulindac sulfide has been shown to induce cell cycle arrest, particularly at the G1/S transition.[11] This effect is mediated by the retinoblastoma (Rb) tumor suppressor protein and the cyclin-dependent kinase inhibitor p21.[10]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the pharmacological effects of Sulindac and its impurities. These should be optimized for specific cell lines and experimental conditions.

Cyclooxygenase (COX) Activity Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Assay buffer

-

Test compounds (Sulindac derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compounds to the respective wells and incubate.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Add the colorimetric substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells using Annexin V and propidium iodide (PI) staining.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest the cells (including floating and adherent cells) after treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect and quantify specific proteins involved in cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins (e.g., p21, Rb, cyclins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands to determine changes in expression levels.

Conclusion

The primary "impurities" of Sulindac with significant pharmacological effects are its metabolites, Sulindac sulfide and Sulindac sulfone. Sulindac sulfide is a potent anti-inflammatory and anti-cancer agent, primarily acting through COX inhibition and the induction of apoptosis. Sulindac sulfone exhibits COX-independent anti-cancer activity by promoting apoptosis. While several manufacturing-related impurities have been identified, their pharmacological effects remain largely uncharacterized and warrant further investigation. The anti-neoplastic properties of Sulindac and its derivatives involve the modulation of key signaling pathways controlling apoptosis and the cell cycle. The experimental protocols provided herein serve as a foundation for the continued exploration of the pharmacological landscape of Sulindac and its related compounds.

References

- 1. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the metabolism and biological activity of the epimers of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. benchchem.com [benchchem.com]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. veeprho.com [veeprho.com]

- 9. orion.tec.ac.cr [orion.tec.ac.cr]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

In vitro studies of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid

Disclaimer: Initial research for in vitro studies of (5-fluoro-2-methyl-1H-inden-3-yl)acetic acid yielded insufficient public data to compile a comprehensive technical guide. This document instead focuses on the closely related and extensively studied compound, Sulindac, an FDA-approved non-steroidal anti-inflammatory drug (NSAID). This compound is recognized as an impurity of Sulindac. The in vitro data, experimental protocols, and signaling pathways detailed below pertain to Sulindac and its primary metabolites, Sulindac Sulfide and Sulindac Sulfone, and are presented to fulfill the structural and content requirements of the original request.

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) of the arylalkanoic acid class.[1][2] It functions as a prodrug, undergoing metabolic conversion in the body to its active form, sulindac sulfide, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3][4] Another metabolite, sulindac sulfone, lacks significant COX inhibitory activity but exhibits distinct biological effects.[5] Beyond its established anti-inflammatory properties, Sulindac and its metabolites have garnered significant interest for their potential anti-cancer activities, which are mediated through both COX-dependent and COX-independent mechanisms.[3][6] This guide provides an in-depth overview of the in vitro studies that have elucidated the multifaceted pharmacological profile of Sulindac and its derivatives, with a focus on its anti-cancer properties.

Quantitative In Vitro Efficacy

The anti-proliferative activity of Sulindac and its metabolites has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: Anti-proliferative Activity of Sulindac and its Metabolites in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line(s) | IC50 (µM) |

| Sulindac | Ovarian Cancer | OV433 | 90.5 ± 2.4 |

| OVCAR5 | 76.9 ± 1.7 | ||

| MES | 80.2 ± 1.3 | ||

| OVCAR3 | 52.7 ± 3.7 | ||

| Sulindac Sulfide | Breast Cancer | Various | 58.8 - 83.7 |

| Colon Cancer | HCT116, HT29, Caco2 | 75 - 83 | |

| Sulindac Sulfone | Colon Cancer | - | - |

Data compiled from multiple sources.[6][7][8][9]

Table 2: Cyclooxygenase (COX) Inhibitory Activity

| Compound | Enzyme | IC50 (µM) |

| Sulindac Sulfide | COX-1 | 1.2 |

| COX-2 | 9.0 |

Data indicates that Sulindac Sulfide is a more potent inhibitor of COX-1 than COX-2.[8]

Key In Vitro Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the in vitro activity of Sulindac and its metabolites.

Cell Viability and Proliferation Assays

MTT Assay:

-

Objective: To assess the effect of Sulindac on the metabolic activity and proliferation of cancer cells.

-

Procedure:

-

Cancer cell lines (e.g., OV433, OVCAR5, MES, OVCAR3 for ovarian cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of Sulindac concentrations (e.g., 10 to 500 µM) for a specified duration (e.g., 72 hours).[7]

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Colony Formation Assay:

-

Objective: To evaluate the long-term effect of Sulindac on the ability of single cancer cells to form colonies.

-

Procedure:

-

Cells (e.g., MES and OVCAR5) are treated with various concentrations of Sulindac (e.g., 25, 75, and 100 µM) for a defined period (e.g., 72 hours).[7]

-

After treatment, cells are harvested, counted, and re-seeded at a low density in fresh medium.

-

The cells are cultured for an extended period (e.g., 14 days) to allow for colony formation.[7]

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory potency of Sulindac metabolites on COX-1 and COX-2 enzymes.

-

Procedure:

-

Purified ovine COX-1 and COX-2 enzymes are used.[10]

-

The reaction mixture includes a buffer, heme, the enzyme, and the test compound (Sulindac Sulfide).

-

The reaction is initiated by the addition of arachidonic acid.

-

The activity of the COX enzymes is measured by detecting the product, prostaglandin E2 (PGE2), using either a colorimetric assay or a more specific liquid chromatography-tandem mass spectrometry (LC-MS-MS) method.[10][11]

-

The IC50 values are calculated from the dose-response curves.

-

Signaling Pathways Modulated by Sulindac and its Metabolites

The anti-cancer effects of Sulindac are attributed to its modulation of multiple intracellular signaling pathways. These can be broadly categorized into COX-dependent and COX-independent mechanisms.

COX-Dependent Pathway